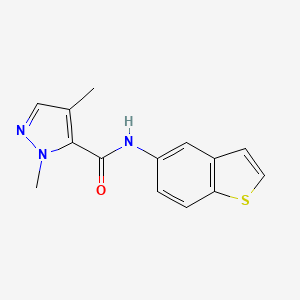

N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-2,4-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-9-8-15-17(2)13(9)14(18)16-11-3-4-12-10(7-11)5-6-19-12/h3-8H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCAALZARXFKOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C(=O)NC2=CC3=C(C=C2)SC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 1-benzothiophene-5-carboxylic acid with 1,4-dimethyl-1H-pyrazole-5-amine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to provide rapid and efficient access to benzothiophene derivatives . This method involves the irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium hydride or potassium tert-butoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Anticancer Activity

N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide has shown significant promise in cancer research:

- Mechanism of Action : The compound has been reported to induce apoptosis in various cancer cell lines. It appears to inhibit crucial enzymes involved in cancer cell proliferation and survival.

-

Case Studies :

- In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer types including breast and lung cancers. For instance, a study indicated that derivatives of this compound could lead to cell cycle arrest at the G2/M phase, enhancing its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 (Breast) | 15 | Moderate toxicity observed |

| A549 (Lung) | 10 | High cytotoxicity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Activity Against Bacteria : Preliminary studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

- Data Table :

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 25 | Effective |

| Escherichia coli | 30 | Moderate |

Antiviral Activity

Research into the antiviral properties of this compound suggests it may inhibit viral replication:

- Potential Mechanisms : Similar compounds have shown effectiveness in disrupting viral RNA synthesis, potentially making this compound a candidate for further antiviral studies.

- Case Study : A study focused on related pyrazole derivatives indicated that they could inhibit the replication of RNA viruses by interfering with their polymerase activity .

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Analogs

describes 11 dihydro-pyrazole-1-carboximidamide derivatives with varying aryl substituents (e.g., methoxy, chloro, bromo). Key differences from the target compound include:

- Core Structure : The analogs in feature a 4,5-dihydro-1H-pyrazole (pyrazoline) ring, whereas the target compound has a fully aromatic 1H-pyrazole ring. The saturation in pyrazolines may confer conformational flexibility but reduce metabolic stability compared to aromatic pyrazoles .

- Functional Group : The carboximidamide group (-C(=NH)NH₂) in contrasts with the carboxamide (-CONH-) in the target compound. Carboxamides generally exhibit better hydrolytic stability than carboximidamides, which could influence bioavailability .

- Substituents : The target compound’s benzothiophene substituent replaces the phenyl or substituted phenyl groups in ’s analogs. Benzothiophene’s larger π-system and sulfur atom may enhance lipophilicity and alter binding kinetics in biological targets .

Table 1: Structural Comparison with Pyrazole Analogs

Benzothiophene-Containing Derivatives

and highlight benzothiophene derivatives with distinct functional groups:

- Its isocyanate group (-NCO) contrasts with the target’s carboxamide, limiting direct pharmacological relevance but underscoring synthetic versatility .

- 1-(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol (): A patented pharmaceutical compound with a benzothiophene linked via an ethoxypropyl-azetidine scaffold. Unlike the target compound, this structure emphasizes ether and alcohol functionalities, which may influence solubility and target engagement .

Table 2: Comparison with Benzothiophene Derivatives

Research Findings and Implications

- Metabolic Stability : The aromatic pyrazole core in the target compound may confer greater stability compared to dihydro-pyrazole analogs, as saturation often increases susceptibility to oxidative metabolism .

- Synthetic Accessibility : lists 1-benzothiophen-5-yl isocyanate as a commercially available reagent, suggesting feasible synthesis routes for the target compound via amidation reactions .

Biological Activity

N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzothiophene moiety linked to a pyrazole core, which is known for its ability to interact with various biological targets.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The IC50 values for COX inhibition in related compounds have been reported as low as 0.01 µM, indicating potent activity against inflammatory pathways .

2. Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of pyrazole derivatives. For example, modifications of the pyrazole structure have resulted in compounds demonstrating activity against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups has been shown to enhance antimicrobial activity .

| Compound | Target Organisms | Activity |

|---|---|---|

| Compound A | E. coli | Moderate |

| Compound B | S. aureus | High |

| This compound | TBD | TBD |

3. Anticancer Potential

The anticancer properties of pyrazole derivatives are also noteworthy. In vitro studies have demonstrated that certain pyrazoles can induce apoptosis in cancer cell lines. For example, one study reported an IC50 value of 5.35 µM against liver carcinoma cells for a related pyrazole derivative .

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes (e.g., COX) and microbial metabolism.

- Interaction with Receptors : Pyrazoles may interact with specific receptors involved in pain and inflammation pathways, modulating their activity.

Case Studies

Recent studies have highlighted the potential therapeutic applications of pyrazole derivatives:

- Study on Anti-inflammatory Effects : A study involving carrageenan-induced edema in mice demonstrated that a related pyrazole exhibited anti-inflammatory effects comparable to indomethacin .

- Antimicrobial Assessment : Another study evaluated a series of pyrazoles against standard bacterial strains and found that specific modifications significantly enhanced their antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide?

- Methodology : The synthesis typically involves multi-step reactions, with critical optimization of temperature, solvent polarity, and reaction duration. For example, using anhydrous DMF as a solvent at 60–80°C under nitrogen can improve yields. Thin-layer chromatography (TLC) is essential for monitoring intermediate formation, while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity at each step . Microwave-assisted synthesis may enhance reaction efficiency for pyrazole derivatives, reducing side-product formation .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodology : Combine analytical techniques:

- NMR (¹H/¹³C) to verify substituent positions and stereochemistry.

- High-performance liquid chromatography (HPLC) or LC-MS for purity assessment (>95% recommended).

- Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. What stability and storage conditions are recommended for this compound?

- Methodology : Store at –20°C in amber vials under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to assess degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

- Methodology :

Synthesize analogs with variations in the benzothiophene or pyrazole substituents (e.g., halogenation, alkyl chain modifications).

Test in vitro assays (e.g., enzyme inhibition for kinases, cytotoxicity in cancer cell lines).

Correlate substituent electronic/hydrophobic properties (Hammett σ/logP values) with activity trends.

- Example : Fluorine substitution on the benzothiophene ring may enhance metabolic stability .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., cell line origin, IC₅₀ protocols).

- Structural validation : Re-evaluate compound identity/purity in conflicting studies.

- Computational docking : Identify binding pose variations in target proteins (e.g., using AutoDock Vina) .

Q. How can computational modeling predict interactions with biological targets?

- Methodology :

Generate a 3D structure (via Gaussian or PubChem data ).

Perform molecular docking against targets (e.g., COX-2, EGFR) using software like Schrödinger Suite.

Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .

Q. What experimental approaches elucidate the mechanism of action in anticancer applications?

- Methodology :

- Enzyme inhibition assays : Measure activity against kinases (e.g., JAK2, Aurora B).

- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) or Western blot (caspase-3 cleavage).

- X-ray crystallography : Co-crystallize the compound with target proteins to resolve binding modes .

Q. How do solvent and pH conditions affect reactivity in downstream derivatization?

- Methodology :

- Screen solvents (e.g., DCM vs. THF) and pH (3–10) in model reactions (e.g., amide coupling).

- Track reaction kinetics via UV-Vis spectroscopy. Polar aprotic solvents often enhance nucleophilic substitution rates .

Key Data for Experimental Design

-

Synthetic Yield Optimization :

Parameter Optimal Range Temperature 60–80°C Solvent Anhydrous DMF Reaction Time 12–24 hours -

Stability Metrics :

Condition Degradation Threshold 40°C/75% RH <5% over 4 weeks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.